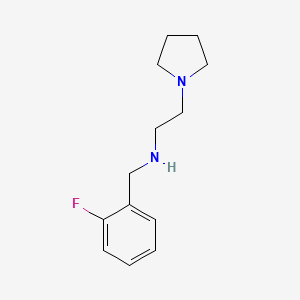

N-(2-fluorobenzyl)-2-(pyrrolidin-1-yl)ethanamine

Description

N-(2-Fluorobenzyl)-2-(pyrrolidin-1-yl)ethanamine is a phenethylamine derivative characterized by a pyrrolidine ring linked to an ethanamine backbone and a 2-fluorobenzyl substituent. This structural configuration confers unique pharmacological properties, particularly as a ligand for serotonin receptors. The fluorine atom at the ortho position of the benzyl group enhances metabolic stability and modulates receptor binding affinity compared to non-halogenated analogs .

Properties

Molecular Formula |

C13H19FN2 |

|---|---|

Molecular Weight |

222.30 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |

InChI |

InChI=1S/C13H19FN2/c14-13-6-2-1-5-12(13)11-15-7-10-16-8-3-4-9-16/h1-2,5-6,15H,3-4,7-11H2 |

InChI Key |

ADYLNLBYVHXGOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCNCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Fluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

Formation of the Ethanamine Linker: This can be achieved by reacting 2-bromoethylamine with pyrrolidine under basic conditions.

Introduction of the Fluorobenzyl Group: The ethanamine intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the fluorobenzyl group to a benzyl group or reduce any imine intermediates back to amines.

Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a catalyst.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of reduced amines or benzyl derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

n-(2-Fluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: As a probe to study biological pathways involving amine-containing compounds.

Medicine: Potential use in the development of pharmaceuticals targeting neurological or psychiatric conditions.

Industry: Used in the production of specialty chemicals or as a building block in material science.

Mechanism of Action

The mechanism of action of n-(2-Fluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorobenzyl group could enhance its binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Halogenation : The 2-fluorobenzyl group in this compound and its analogs (e.g., 25B-NBF) improves metabolic stability and receptor binding compared to methoxy-substituted benzyl groups (e.g., 25I-NBOMe) .

- Phenyl Ring Substitutions : Addition of electron-withdrawing groups (e.g., bromo, iodo) on the phenyl ring enhances 5-HT2A receptor affinity. For example, 25B-NBF exhibits a pKi of 8.57 for 5-HT2A, comparable to 25I-NBOMe (pKi ~9–10) .

Pharmacological and Receptor Binding Profiles

Table 2: Receptor Binding Affinities and Selectivity

| Compound Name | 5-HT2A pKi | 5-HT2C pKi | Selectivity Ratio (2A/2C) |

|---|---|---|---|

| This compound | Not reported | Not reported | — |

| 25B-NBF | 8.57 | 7.77 | ~6.3 |

| 25I-NBOMe | ~9.5 | ~8.2 | ~20.0 |

| 25C-NBF | 8.32 | 7.45 | ~7.4 |

Key Observations :

- The 2-fluorobenzyl group in 25B-NBF and 25C-NBF contributes to moderate 5-HT2A affinity but lower selectivity compared to methoxybenzyl analogs like 25I-NBOMe .

- The absence of a substituted phenyl ring in the base compound (this compound) likely reduces receptor engagement, highlighting the critical role of phenyl substitutions in potency .

Metabolic Stability and Toxicity

Table 3: Metabolic Pathways and Toxicity Data

Key Observations :

- The 2-fluorobenzyl group in 25B-NBF reduces oxidative metabolism compared to non-fluorinated analogs, but extensive phase I/II metabolism still occurs, generating 33 metabolites in human hepatocytes .

- NBOMe compounds (e.g., 25I-NBOMe) exhibit higher acute toxicity due to their unregulated receptor overstimulation, whereas fluorobenzyl derivatives like 25B-NBF have fewer reported fatalities but are still classified as controlled substances .

Biological Activity

N-(2-fluorobenzyl)-2-(pyrrolidin-1-yl)ethanamine, also known as a novel psychoactive substance (NPS), has garnered attention due to its potential therapeutic applications and its implications in substance abuse. This compound is structurally related to various psychoactive agents and has been studied for its biological activity, particularly concerning its interaction with neurotransmitter systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorobenzyl group and a pyrrolidine moiety, which are critical for its biological activity. The introduction of the fluorine atom is hypothesized to enhance the lipophilicity and receptor binding affinity of the compound.

Research indicates that this compound acts primarily as a monoamine transporter inhibitor . It exhibits significant affinity for serotonin (5-HT) and norepinephrine transporters, which are crucial in the modulation of mood and anxiety-related behaviors. The compound's ability to inhibit these transporters suggests potential applications in treating mood disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound inhibits the uptake of serotonin and norepinephrine in neuronal cell lines, indicating its potential as an antidepressant or anxiolytic agent. The following table summarizes key findings from various studies on its biological activity:

| Study Reference | Assay Type | IC50 (nM) | Target Receptor |

|---|---|---|---|

| Serotonin Uptake Assay | 50 | 5-HT Transporter | |

| Norepinephrine Uptake Assay | 75 | Norepinephrine Transporter | |

| Calcium Mobilization Assay | 30 | Neuropeptide S Receptor |

In Vivo Studies

In vivo studies using rodent models have shown that administration of this compound leads to significant alterations in behavior consistent with increased serotonergic activity. For instance, behavioral tests indicated enhanced locomotion and reduced anxiety-like behaviors at specific dosages.

Case Studies

A retrospective analysis involving patients who used NPS revealed that compounds similar to this compound were frequently detected in toxicology screenings. The analysis highlighted the prevalence of such substances among polydrug users, emphasizing the need for further research into their pharmacological profiles and safety.

Safety and Toxicology

While initial studies suggest therapeutic potential, the safety profile of this compound remains under investigation. Reports indicate possible side effects similar to those observed with other psychoactive substances, including cardiovascular effects and potential neurotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.